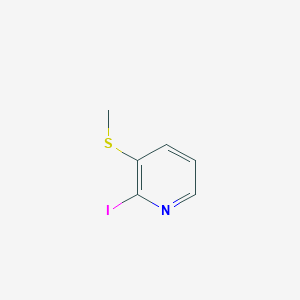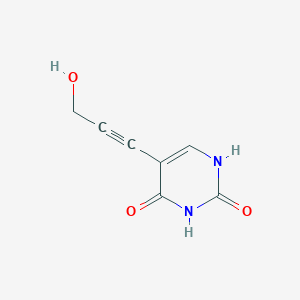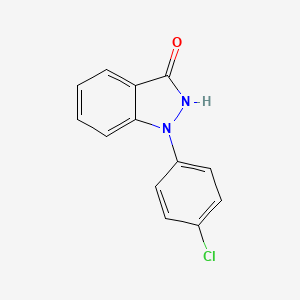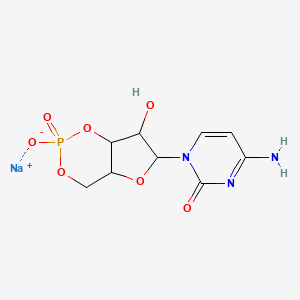![molecular formula C13H18N2O3 B13877658 Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate is an organic compound with a complex structure that includes an amino group, a methyl group, and an oxolan-3-yl group attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate typically involves a multi-step process. One common method starts with the preparation of the benzoate core, followed by the introduction of the amino and methyl groups. The oxolan-3-yl group is then attached through a series of reactions involving specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and yield. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
化学反応の分析
Types of Reactions
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.
Substitution: The amino and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
Methyl 3-amino-2-[[(2’-cyanobiphenyl-4-yl)methyl]amino]benzoate: Shares a similar benzoate core but differs in the attached functional groups.
Methyl 3-amino-4-methylbenzoate: Lacks the oxolan-3-yl group, making it less complex.
Methyl 3-amino-4-[(oxolan-2-ylmethyl)sulfamoyl]benzoate: Contains a sulfamoyl group instead of a methyl group.
Uniqueness
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
特性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate |
InChI |
InChI=1S/C13H18N2O3/c1-15(10-5-6-18-8-10)12-4-3-9(7-11(12)14)13(16)17-2/h3-4,7,10H,5-6,8,14H2,1-2H3 |
InChIキー |
PKZSYGKFGRFOBO-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCOC1)C2=C(C=C(C=C2)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)
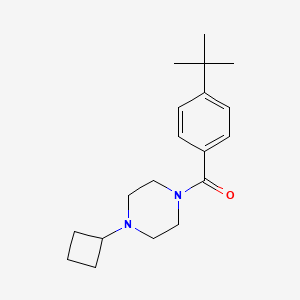
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)
